![molecular formula C7H7BrFNO B1374856 3-Bromo-4-fluoro-2-methoxyaniline CAS No. 1257535-12-8](/img/structure/B1374856.png)
3-Bromo-4-fluoro-2-methoxyaniline
Overview
Description
3-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is also known by the synonyms 6-Amino-2-bromo-3-fluoroanisole and 3-Bromo-4-fluoro-o-anisidine .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-2-methoxyaniline is 1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 . This indicates the presence of a bromine (Br), fluorine (F), and methoxy (OCH3) group on an aniline (C6H5NH2) ring.Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-2-methoxyaniline is a liquid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Pharmacology: Synthesis of Kinase Inhibitors
3-Bromo-4-fluoro-2-methoxyaniline is utilized in pharmacology for the synthesis of kinase inhibitors. These compounds play a crucial role in the development of targeted cancer therapies, as they can inhibit specific enzymes that are involved in the growth and proliferation of cancer cells .
Material Science: Advanced Polymer Research
In material science, this compound is used to create novel polymers with enhanced properties. Its incorporation into polymer chains can result in materials with improved thermal stability, mechanical strength, and chemical resistance, which are valuable for industrial applications .
Chemical Synthesis: Building Block for Complex Molecules
As a versatile building block in chemical synthesis, 3-Bromo-4-fluoro-2-methoxyaniline is employed to construct complex organic molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatography and Spectroscopy
This aniline derivative is used in analytical chemistry, particularly in chromatography and spectroscopy methods, as a standard or reference compound. It helps in the identification and quantification of substances within a mixture, aiding in quality control and research .
Environmental Science: Study of Pollutant Degradation
In environmental science, researchers use 3-Bromo-4-fluoro-2-methoxyaniline to study the degradation pathways of similar organic pollutants. Understanding its breakdown can help in developing strategies for the remediation of contaminated sites .
Biochemistry: Protein Interaction Studies
In biochemistry, this compound is applied in the study of protein interactions. By attaching it to biomolecules, scientists can trace its path and interactions within biological systems, providing insights into cellular processes and potential drug targets.
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSFBKAABBREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276523 | |
Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-2-methoxyaniline | |
CAS RN |
1257535-12-8 | |
Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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